molecular formula C24H18O6S2 B14670031 4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol CAS No. 37615-80-8

4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol

Cat. No.: B14670031
CAS No.: 37615-80-8
M. Wt: 466.5 g/mol
InChI Key: ZGQLIMVIWCEOCP-UHFFFAOYSA-N
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Description

4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is an aromatic organic compound characterized by its biphenyl structure with two sulfonyl groups and two phenol groups. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol typically involves the oxidative coupling of phenol derivatives. One common method is the reaction of 2,6-di-tert-butylphenol with oxygen to produce phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. Finally, high-temperature dealkylation is performed to remove the butyl groups, yielding the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of vanadium tetrachloride (VCl4) as an oxidant to facilitate the coupling of phenol derivatives. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and vanadium tetrachloride.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives

Scientific Research Applications

4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol involves its interaction with molecular targets such as estrogen receptors. The compound’s biphenyl structure allows it to mimic natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is unique due to its sulfonyl groups, which impart high thermal stability and make it suitable for high-performance applications in liquid crystals and engineering plastics. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other similar compounds .

Properties

CAS No.

37615-80-8

Molecular Formula

C24H18O6S2

Molecular Weight

466.5 g/mol

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol

InChI

InChI=1S/C24H18O6S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16,25-26H

InChI Key

ZGQLIMVIWCEOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O)S(=O)(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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